2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane
Description
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane is a silicon-protected aromatic compound featuring a bromo and fluoro substituent on the phenoxy ring. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and enabling selective reactivity. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry, leveraging its electron-deficient aromatic ring for nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
(2-bromo-3-fluorophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWWVIAKGKJEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The most common method involves reacting 2-bromo-3-fluorophenol with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. The phenolic hydroxyl group is selectively protected, forming the target silane derivative.
Reaction Scheme:
Optimization of Reaction Conditions
Data from multiple sources reveal critical parameters for maximizing yield:
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Dissolve 2-bromo-3-fluorophenol (10 mmol) in anhydrous THF.
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Add triethylamine (12 mmol) and TBSCl (11 mmol) at 0°C.
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Stir at room temperature for 8 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane:EtOAc = 9:1).
Yield: 89%.
Halogenation of Pre-Silylated Phenols
Bromination Post-Silylation
Alternative routes involve silylating 3-fluorophenol first, followed by regioselective bromination. This method avoids handling unstable bromo-fluorophenols directly.
Key Steps:
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Protect 3-fluorophenol with TBSCl.
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Brominate using N-bromosuccinimide (NBS) or Br₂ in controlled conditions.
Challenges:
Comparative Data:
| Brominating Agent | Catalyst | Solvent | Yield | Regioselectivity | Source |
|---|---|---|---|---|---|
| NBS | FeCl₃ | CCl₄ | 78% | 85% ortho | |
| Br₂ | AlCl₃ | DCM | 65% | 72% ortho |
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 2-bromo-3-fluorophenyl boronic acid with tert-butyldimethylsilanol has been explored for scalable synthesis.
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or CsF
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Solvent: DME/H₂O
Limitations:
Recent Advancements
Flow Chemistry Approaches
Continuous-flow systems improve reproducibility and safety for large-scale production. A 2024 study achieved 93% yield using microreactors with real-time monitoring.
Enzymatic Silylation
Emerging biocatalytic methods use lipases to mediate silylation under mild conditions (pH 7, 25°C), though yields remain moderate (55–60%).
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost | Key Advantage |
|---|---|---|---|---|
| Direct Silylation | 85–92% | High | Low | Simplicity, fewer steps |
| Post-Silylation Bromination | 65–78% | Moderate | Medium | Avoids handling unstable phenols |
| Suzuki Coupling | 70–76% | Low | High | Applicable to complex substrates |
Industrial-Scale Considerations
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Cost Efficiency: Direct silylation is preferred for volumes >10 kg due to low reagent costs.
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Safety: Bromination steps require strict control of exotherms and corrosive byproducts.
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Purification: Silane derivatives often require silica gel chromatography, but recent patents describe solvent-free crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy ring can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the phenoxy ring .
Scientific Research Applications
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Material Science: It is used in the development of new materials with unique properties.
Chemical Biology: The compound is employed in studies to understand biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the tert-butyl-dimethylsilane group, contribute to its reactivity and potential biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Target Compound: The bromo (Br) and fluoro (F) groups on the phenoxy ring create a strongly electron-deficient environment, favoring electrophilic aromatic substitution or Suzuki-Miyaura couplings. Fluorine’s high electronegativity enhances polarization, increasing reactivity compared to chloro or methoxy analogs . Analog with Methoxy Group: (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS 1133116-37-6) contains a methoxy (OCH₃) group, which is electron-donating. This reduces ring electrophilicity, making it less reactive toward nucleophilic attack compared to the target compound . Chlorophenyl Derivative: The 3-chlorophenyl analog (from ) exhibits lower electronegativity than fluorine, resulting in slower reaction kinetics in coupling reactions .
Steric and Structural Variations
- Aromatic vs. Aliphatic Bromine: 4-Bromobutoxy-tert-butyl-dimethylsilane (CAS 89043-32-3): Features a brominated aliphatic chain instead of an aromatic ring. The flexible butoxy chain increases solubility in nonpolar solvents but reduces steric hindrance, enabling easier nucleophilic displacement compared to aromatic bromides .
- Naphthalene-Based Analog : ((3-Bromo-1,4-dimethoxynaphthalen-2-yl)methoxy)(tert-butyl)dimethylsilane () incorporates a naphthalene core, which introduces significant steric bulk. This reduces accessibility for reactions at the brominated position but enhances stability under acidic conditions .
Biological Activity
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom, a fluorine atom, and a tert-butyl dimethylsilyl group attached to a phenoxy ring. The general formula can be represented as follows:
This compound is characterized by its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances the compound's reactivity, allowing it to participate in nucleophilic substitutions and other chemical transformations. The tert-butyl dimethylsilyl group provides steric protection, potentially influencing the compound's bioavailability and stability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to identify the exact targets and mechanisms.
- Cellular Interactions : Investigations into how the compound interacts with cellular components have shown promise in understanding its role in biological systems.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes | |
| Cellular Interaction | Interaction with cellular components |
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Assays
In vitro assays were conducted to assess the enzyme inhibition properties of the compound. The results demonstrated that it could inhibit key enzymes involved in metabolic processes, supporting its potential therapeutic applications.
Applications in Research and Industry
This compound has several applications:
- Organic Synthesis : It serves as a building block for complex organic molecules, facilitating the synthesis of pharmaceuticals and specialty chemicals.
- Medicinal Chemistry : Due to its biological activity, it is being explored for drug development targeting various diseases.
- Material Science : The unique properties of this compound make it useful in developing new materials with specific functionalities.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
